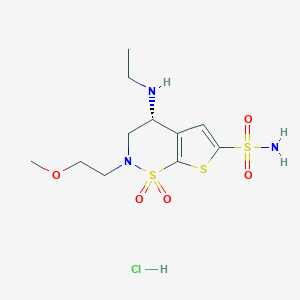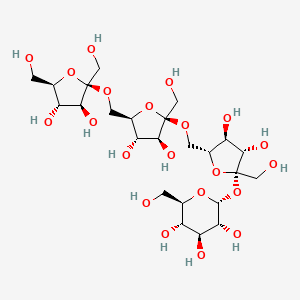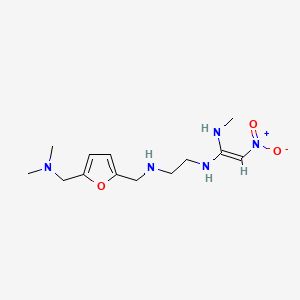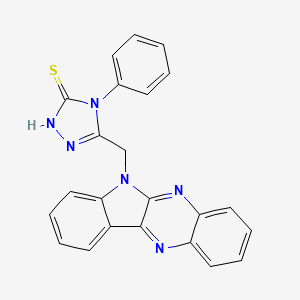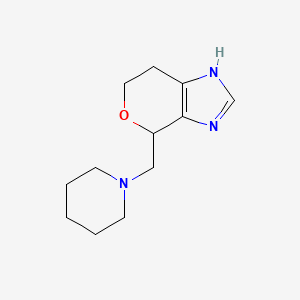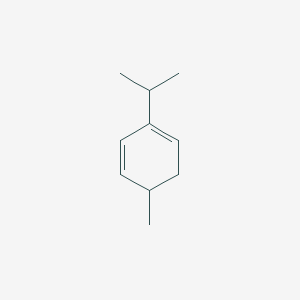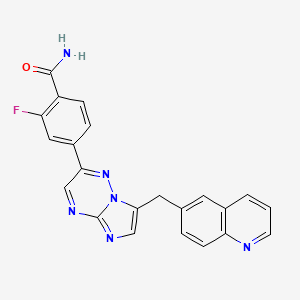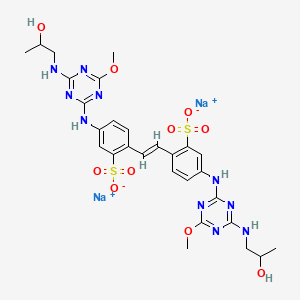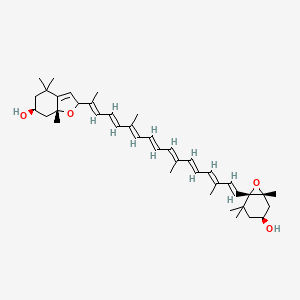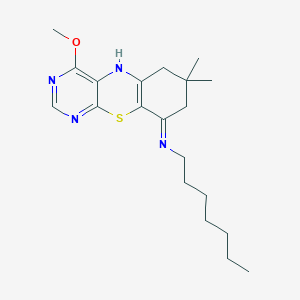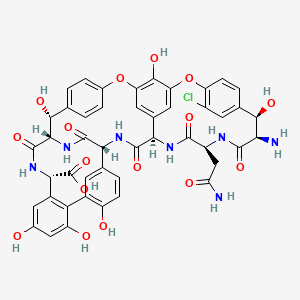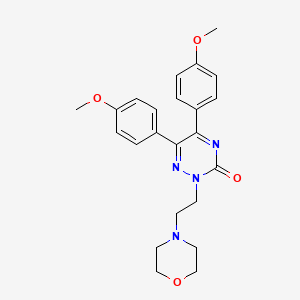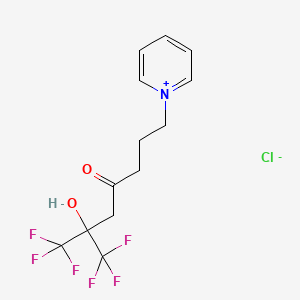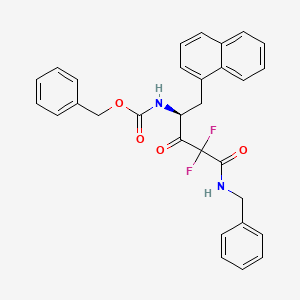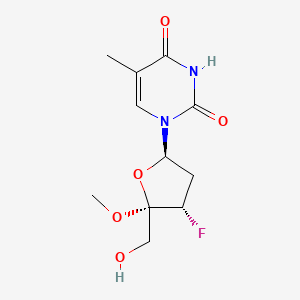
3'-Deoxy-3'-fluoro-4'-methoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-Deoxy-3'-fluoro-4'-methoxythymidine is a nucleoside analog with significant potential in antiviral and anticancer applications. This compound is structurally similar to thymidine, a natural nucleoside, but with modifications at the 3' position (deoxy and fluoro groups) and the 4' position (methoxy group). These modifications confer unique properties that make it a valuable tool in scientific research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Deoxy-3'-fluoro-4'-methoxythymidine typically involves multiple steps, starting with the modification of thymidine. The key steps include:
Methoxylation: The methoxy group at the 4' position is introduced using methanol in the presence of a strong acid catalyst.
Deoxygenation: The removal of the oxygen atom at the 3' position is performed using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 3'-Deoxy-3'-fluoro-4'-methoxythymidine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions are typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic conditions.
Reduction: NaBH4, LiAlH4, and anhydrous ether.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thymidines.
科学的研究の応用
3'-Deoxy-3'-fluoro-4'-methoxythymidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Employed in the development of diagnostic tools and therapeutic agents.
作用機序
The compound exerts its effects primarily through the inhibition of viral reverse transcriptase and cellular kinases. By mimicking the natural nucleoside thymidine, it gets incorporated into viral DNA, leading to chain termination and inhibition of viral replication. Additionally, it affects cellular processes by interfering with DNA synthesis and mitochondrial function.
Molecular Targets and Pathways:
Viral Reverse Transcriptase: Inhibits the enzyme responsible for viral DNA synthesis.
Thymidine Kinase: Inhibits cellular enzymes involved in nucleoside metabolism.
Mitochondrial DNA Synthesis: Reduces mitochondrial DNA levels and affects cellular respiration.
類似化合物との比較
Stavudine
Zalcitabine
Lamivudine
Emtricitabine
Didanosine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
139418-98-7 |
|---|---|
分子式 |
C11H15FN2O5 |
分子量 |
274.25 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O5/c1-6-4-14(10(17)13-9(6)16)8-3-7(12)11(5-15,18-2)19-8/h4,7-8,15H,3,5H2,1-2H3,(H,13,16,17)/t7-,8+,11+/m0/s1 |
InChIキー |
PKNGRZBEFFETFH-VAOFZXAKSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)OC)F |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


